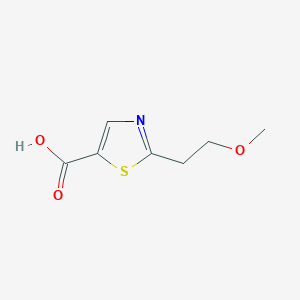

2-(2-Methoxyethyl)thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC18130619

Molecular Formula: C7H9NO3S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9NO3S |

|---|---|

| Molecular Weight | 187.22 g/mol |

| IUPAC Name | 2-(2-methoxyethyl)-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C7H9NO3S/c1-11-3-2-6-8-4-5(12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |

| Standard InChI Key | GMBMTNPYLPQHRM-UHFFFAOYSA-N |

| Canonical SMILES | COCCC1=NC=C(S1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(2-Methoxyethyl)thiazole-5-carboxylic acid belongs to the thiazole family, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Its IUPAC name, 2-(2-methoxyethyl)-1,3-thiazole-5-carboxylic acid, reflects the substitution pattern: a methoxyethyl group (-CHCHOCH) at position 2 and a carboxylic acid (-COOH) at position 5. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1250688-55-1 |

| Molecular Formula | |

| Molecular Weight | 187.22 g/mol |

| SMILES | COCCC1=NC=C(S1)C(=O)O |

| InChI Key | GMBMTNPYLPQHRM-UHFFFAOYSA-N |

| Purity | ≥98% |

The compound’s structure was confirmed via spectroscopic methods, though detailed analytical data (e.g., -NMR, -NMR) remain unpublished.

Electronic and Steric Considerations

The methoxyethyl group introduces moderate steric bulk and electron-donating effects, which may influence the compound’s reactivity and intermolecular interactions. The carboxylic acid moiety enhances hydrophilicity, with a predicted pKa of ~2.5 for the -COOH group, making it partially ionized at physiological pH. Computational models suggest a logP (octanol-water partition coefficient) of 0.8–1.2, indicating balanced lipophilicity.

Synthesis and Preparation

Challenges and Optimization Opportunities

Key challenges include regioselectivity during alkylation and minimizing side reactions during oxidation. Microwave-assisted synthesis or transition metal catalysis could improve yields, as demonstrated in related thiazole systems.

Physicochemical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ~15 mg/mL) due to the carboxylic acid group. Limited solubility in water (<1 mg/mL) at neutral pH.

-

Thermal Stability: Decomposition likely occurs above 200°C, consistent with thiazole derivatives.

-

Tautomerism: The thiazole ring may exhibit prototropic tautomerism, though the 2-methoxyethyl group likely stabilizes the predominant tautomer.

Applications in Drug Discovery

Building Block for Analog Synthesis

The carboxylic acid group facilitates derivatization into amides, esters, or hydrazides. For example, coupling with amines via EDC/HOBt chemistry could yield libraries of bioactive analogs.

Metal Coordination Chemistry

The thiazole nitrogen and carboxylic oxygen may act as ligands for transition metals. Copper(II) complexes of related thiazoles exhibit enhanced antimicrobial activity, offering a route to multifunctional agents.

Future Research Directions

-

Synthesis Optimization: Develop high-yield, scalable routes using green chemistry principles.

-

Biological Profiling: Screen against panels of bacterial, fungal, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to identify pharmacophores.

-

Computational Modeling: Predict ADMET properties and target engagement using QSAR and molecular dynamics simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume